(4-Methoxyphenyl)methyl isobutyrate

Übersicht

Beschreibung

(4-Methoxyphenyl)methyl isobutyrate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

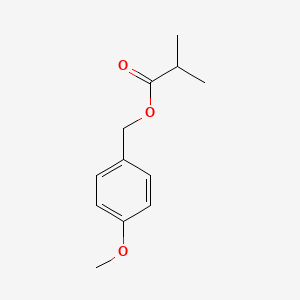

(4-Methoxyphenyl)methyl isobutyrate, also known by its IUPAC name (4-methoxyphenyl)methyl 2-methylpropanoate, is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in fragrance formulations and possibly therapeutic contexts. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H16O3

- CAS Number : 71172-26-4

- Chemical Structure : The compound consists of a methoxy group attached to a phenyl ring, which is further linked to an isobutyrate ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to modulate receptor activity and enzyme functions, leading to diverse biological effects. Research indicates that it may act through:

- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Modulating inflammatory pathways, which could be beneficial in treating inflammatory conditions.

- Fragrance Applications : Used as a fragrance ingredient, it may have sensory effects that influence mood and behavior.

1. Toxicological Profile

A comprehensive review highlighted the toxicological and dermatological aspects of this compound when used as a fragrance ingredient. The evaluation included:

- Skin Irritation Studies : Data suggest low irritation potential when used in cosmetic formulations.

- Sensitization Potential : Limited evidence of sensitization, indicating a favorable safety profile for dermal applications .

2. Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. For instance, studies on related esters have shown effectiveness against various fungal strains, suggesting potential applications in food preservation and pharmaceuticals .

Case Study 1: Fragrance Safety Assessment

A safety assessment conducted by Belsito et al. (2012) evaluated the safety of this compound as a fragrance ingredient. The study concluded that it could be safely used in cosmetic products at concentrations typically employed in the industry. The assessment included:

- Concentration Limits : Established safe usage levels based on irritation and sensitization data.

- Regulatory Compliance : Confirmed compliance with cosmetic regulations in multiple jurisdictions .

Case Study 2: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry explored the antioxidant properties of various aromatic esters, including this compound. The findings indicated that:

- DPPH Radical Scavenging Activity : The compound demonstrated significant scavenging activity against DPPH radicals, suggesting potential health benefits related to oxidative stress reduction.

- Mechanism Elucidation : Further investigations into the mechanism revealed that the methoxy group plays a crucial role in enhancing antioxidant capacity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | Antioxidant Activity | Toxicity Level |

|---|---|---|---|

| This compound | C12H16O3 | Moderate | Low |

| Ethyl vanillin | C9H10O3 | High | Low |

| Benzyl acetate | C9H10O2 | Moderate | Low |

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

Fragrance Ingredient

(4-Methoxyphenyl)methyl isobutyrate is classified under the Aryl Alkyl Alcohol Simple Acid Esters group. It is used as a fragrance component due to its pleasant aroma profile. The compound has been evaluated for its safety and efficacy in cosmetic formulations, particularly in perfumes and scented products. According to a review by Belsito et al. (2012), it has been assessed for dermatological safety and found to be suitable for use in various cosmetic applications .

Analytical Chemistry

Liquid Chromatography Applications

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The method involves using a reverse phase HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications). This technique allows for the separation and quantification of this compound in complex mixtures, making it useful for pharmacokinetic studies and impurity profiling .

| Method | Details |

|---|---|

| HPLC | Reverse phase with acetonitrile and water |

| Mass Spectrometry Compatibility | Requires formic acid instead of phosphoric acid |

| Application | Isolation of impurities, pharmacokinetics |

Toxicological Studies

Safety Assessment

The safety profile of this compound has been extensively studied. Research indicates that while it is generally safe when used as intended in cosmetic products, toxicological evaluations are crucial to ensure consumer safety. Studies have shown that the compound exhibits low dermal absorption rates, which is an important factor in assessing its safety for topical applications .

Case Study: Toxicological Review

A comprehensive review highlighted the toxicological aspects of this compound when used as a fragrance ingredient. The findings indicated that the compound was well-tolerated in various formulations with minimal adverse effects reported during dermatological assessments .

Case Study: Analytical Method Development

A study focused on developing an efficient HPLC method for analyzing this compound in cosmetic formulations demonstrated the scalability and reliability of this approach. The method was validated for accuracy and precision, making it a robust tool for quality control in fragrance manufacturing .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)12(13)15-8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXXODFRADWDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221363 | |

| Record name | (4-Methoxyphenyl)methyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-26-4 | |

| Record name | Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)methyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methoxyphenyl)methyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)methyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-METHOXYPHENYL)METHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAJ48MQ1Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.